molecular formula C13H10FN3O3S B5957585 1-(4-Fluorophenyl)-3-(2-hydroxy-4-nitrophenyl)thiourea

1-(4-Fluorophenyl)-3-(2-hydroxy-4-nitrophenyl)thiourea

Cat. No.: B5957585
M. Wt: 307.30 g/mol
InChI Key: YPUKVBCLZYPGHB-UHFFFAOYSA-N
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Description

1-(4-Fluorophenyl)-3-(2-hydroxy-4-nitrophenyl)thiourea is an organic compound that belongs to the class of thioureas Thioureas are known for their diverse biological activities and applications in various fields, including medicinal chemistry and material science

Preparation Methods

The synthesis of 1-(4-Fluorophenyl)-3-(2-hydroxy-4-nitrophenyl)thiourea typically involves the reaction of 4-fluoroaniline with 2-hydroxy-4-nitrobenzoyl isothiocyanate. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the thiourea linkage. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures until the desired product is formed. The crude product is then purified using recrystallization or chromatography techniques to obtain the pure compound.

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

1-(4-Fluorophenyl)-3-(2-hydroxy-4-nitrophenyl)thiourea can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or sodium dithionite.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles (e.g., amines, thiols) under appropriate conditions, such as heating with a suitable base.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and bases (e.g., sodium hydroxide, triethylamine). The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(4-Fluorophenyl)-3-(2-hydroxy-4-nitrophenyl)thiourea has several scientific research applications, including:

    Medicinal Chemistry: This compound can be explored for its potential as a therapeutic agent due to its structural features that may interact with biological targets. It can be used in the design and synthesis of new drugs with improved efficacy and selectivity.

    Material Science: The unique chemical properties of this compound make it suitable for use in the development of advanced materials, such as polymers and coatings, with specific functionalities.

    Biological Studies: Researchers can use this compound to study its effects on various biological systems, including its potential as an enzyme inhibitor or receptor modulator.

Mechanism of Action

The mechanism of action of 1-(4-Fluorophenyl)-3-(2-hydroxy-4-nitrophenyl)thiourea involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl and hydroxy-nitrophenyl groups can form hydrogen bonds and hydrophobic interactions with the active sites of these targets, leading to inhibition or modulation of their activity. The thiourea backbone may also contribute to the binding affinity and specificity of the compound.

Comparison with Similar Compounds

Similar compounds to 1-(4-Fluorophenyl)-3-(2-hydroxy-4-nitrophenyl)thiourea include other substituted thioureas, such as:

  • 1-(4-Chlorophenyl)-3-(2-hydroxy-4-nitrophenyl)thiourea
  • 1-(4-Methylphenyl)-3-(2-hydroxy-4-nitrophenyl)thiourea
  • 1-(4-Bromophenyl)-3-(2-hydroxy-4-nitrophenyl)thiourea

These compounds share a similar thiourea backbone but differ in the substituents on the phenyl rings The presence of different substituents can influence the chemical properties, reactivity, and biological activity of these compounds

Properties

IUPAC Name

1-(4-fluorophenyl)-3-(2-hydroxy-4-nitrophenyl)thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10FN3O3S/c14-8-1-3-9(4-2-8)15-13(21)16-11-6-5-10(17(19)20)7-12(11)18/h1-7,18H,(H2,15,16,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPUKVBCLZYPGHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=S)NC2=C(C=C(C=C2)[N+](=O)[O-])O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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